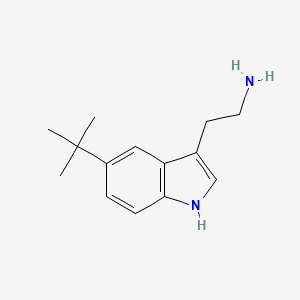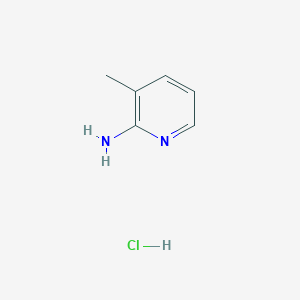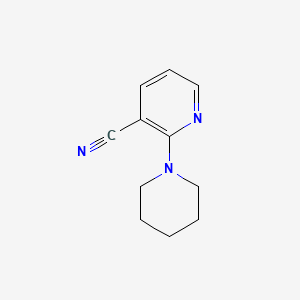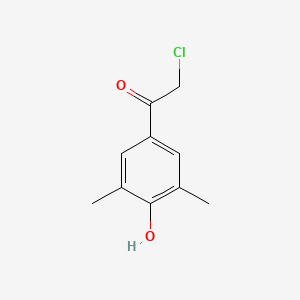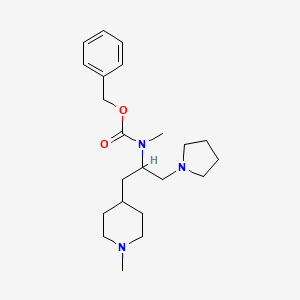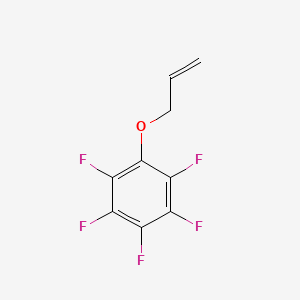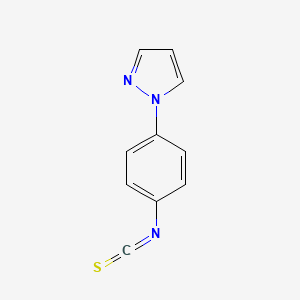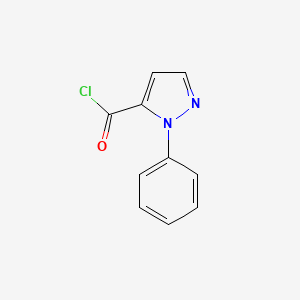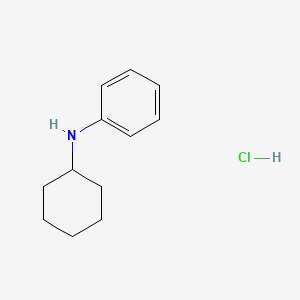
N-Cyclohexylanilin-Hydrochlorid
Übersicht
Beschreibung
N-cyclohexylaniline hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its unique properties and potential applications. It is a white crystalline solid that is soluble in water and commonly used as a reagent in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Aminierung
Diese Verbindung wurde in palladium-katalysierten Aminierungsreaktionen eingesetzt . Der Prozess umfasst die Kupplung von Arylbromiden mit gehinderten N-Alkyl-substituierten Anilinen, ein entscheidender Schritt bei der Herstellung komplexer aromatischer Verbindungen. Diese Methode wird in der medizinischen Chemie weit verbreitet für die Synthese biologisch aktiver Moleküle eingesetzt.
Chromatographie
In der analytischen Chemie kann N-Cyclohexylanilin-Hydrochlorid mittels Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC) analysiert werden . Diese Technik ermöglicht die Trennung und Quantifizierung dieser Verbindung in Mischungen, was für die Qualitätskontrolle in industriellen Prozessen unerlässlich ist.
Wirkmechanismus
Target of Action
N-cyclohexylaniline Hydrochloride primarily targets sodium channels in the neuronal cell membrane of peripheral nerves . Sodium channels play a crucial role in the initiation and propagation of action potentials in neurons, thus making them a key target for various pharmaceutical compounds.
Mode of Action
N-cyclohexylaniline Hydrochloride acts mainly by inhibiting sodium influx through voltage-gated sodium channels . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP2D6 inhibitor . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
The inhibition of sodium channels by N-cyclohexylaniline Hydrochloride prevents the generation and propagation of action potentials, leading to a decrease in neuronal signaling . This can result in various effects depending on the specific neurons affected.
Action Environment
The action, efficacy, and stability of N-cyclohexylaniline Hydrochloride can be influenced by various environmental factors. For instance, its combustibility suggests that it should be stored and handled carefully to prevent fire hazards . Furthermore, its vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating . More research is needed to fully understand how environmental factors influence the action of N-cyclohexylaniline Hydrochloride.
Eigenschaften
IUPAC Name |
N-cyclohexylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGLBMLXBJFWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372282 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64316-73-0 | |
| Record name | N-cyclohexylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



